molecular formula C15H26N2O3 B1194925 Cadiamine CAS No. 58071-45-7

Cadiamine

Cat. No. B1194925
CAS RN: 58071-45-7
M. Wt: 282.38 g/mol
InChI Key: XFWSJSOEWSRENH-UHFFFAOYSA-N
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Description

Cadiamine is a member of quinolizines.

Scientific Research Applications

Enhanced Production Methods

Cadaverine, also known as 1,5-pentanediamine, is a significant platform chemical with various applications. Enhanced production methods have been explored, such as the addition of hexadecyltrimethylammonium bromide (CTAB) to a whole cell system with regeneration of pyridoxal-5'-phosphate (PLP) and ATP, significantly increasing cadaverine yield in high concentrations of l-lysine (Moon et al., 2019).

Improving Secretion in Microorganisms

To enhance cadaverine production, researchers have focused on microorganisms like Corynebacterium glutamicum. Implementing cadaverine–lysine antiporter CadB from Escherichia coli into C. glutamicum increased cadaverine secretion rate and yield significantly, offering a metabolic engineering strategy for improved production (Li et al., 2014).

Advancements in Bio-Nylon Production

Cadaverine serves as a crucial precursor for nylon PA5X, a highly consumed material in engineered plastics and fibers. Discoveries in lysine decarboxylases have enabled higher cadaverine production, showing promising prospects for industrial-scale bio-based production (Xue et al., 2020).

Enzyme Immobilization for Production

Immobilizing lysine decarboxylase (CadA) as a cross-linked enzyme aggregate (CLEA) has shown potential for efficient cadaverine production, offering advantages in terms of recovery and reuse, thus enhancing the sustainability of the production process (Park et al., 2017).

properties

CAS RN

58071-45-7

Product Name

Cadiamine

Molecular Formula

C15H26N2O3

Molecular Weight

282.38 g/mol

IUPAC Name

6-[8-hydroxy-1-(hydroxymethyl)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl]piperidin-2-one

InChI

InChI=1S/C15H26N2O3/c18-9-11-6-10(13-2-1-3-15(20)16-13)8-17-5-4-12(19)7-14(11)17/h10-14,18-19H,1-9H2,(H,16,20)

InChI Key

XFWSJSOEWSRENH-UHFFFAOYSA-N

SMILES

C1CC(NC(=O)C1)C2CC(C3CC(CCN3C2)O)CO

Canonical SMILES

C1CC(NC(=O)C1)C2CC(C3CC(CCN3C2)O)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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